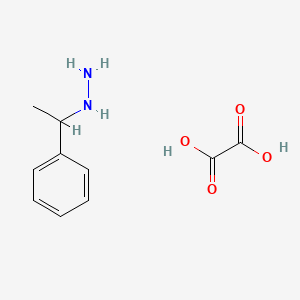
Mebanazine oxalate
Übersicht
Beschreibung
Mebanazine oxalate
Wissenschaftliche Forschungsanwendungen
Historical Context and Mechanism of Action
Mebanazine, known by its trade name Actomol, is a monoamine oxidase inhibitor (MAOI) that was introduced in the 1960s primarily for treating depression. Its mechanism involves inhibiting monoamine oxidase, an enzyme responsible for degrading neurotransmitters such as serotonin, norepinephrine, and dopamine. By preventing this degradation, mebanazine increases the levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function .
Neurodegenerative Disorders
One of the most promising applications of this compound is in the treatment of Huntington's disease (HD). A randomized, double-blind, placebo-controlled trial published in 2016 demonstrated that mebanazine significantly reduced chorea (involuntary movements) in HD patients compared to a placebo group. This study suggests that mebanazine may offer therapeutic benefits in managing specific symptoms of HD.
Metabolic Effects
Research has indicated that mebanazine may influence metabolic responses. In animal models, it has been shown to potentiate the hypoglycemic effects of insulin and delay the recovery of blood glucose levels to normal . This property could open avenues for exploring mebanazine's role in managing metabolic disorders such as diabetes.
Comparative Analysis with Other MAO Inhibitors
Mebanazine's profile can be compared with other MAO inhibitors to highlight its unique characteristics:
| Compound Name | Class | Potency as MAOI | Key Differences |
|---|---|---|---|
| Mebanazine | Hydrazine | Moderate | Withdrawn due to hepatotoxicity |
| Phenelzine | Hydrazine | Moderate | More widely used; less hepatotoxic |
| Tranylcypromine | Phenethylamine | High | Non-hydrazine; different side effects |
| Selegiline | Phenethylamine | High | Selective MAO-B inhibitor; fewer side effects |
This table illustrates that while mebanazine has moderate potency as an MAOI, its safety profile has led to its withdrawal from clinical use.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- A study examining its effects on serotonin removal in isolated rat lungs indicated that mebanazine may exhibit both amitriptyline-like and mebanazine-like effects on pulmonary circulation .
- Another investigation into its use in bronchoconstriction models found that mebanazine administered as an oxalate salt could antagonize bradykinin-induced bronchoconstriction . These findings suggest potential applications beyond mood disorders.
Eigenschaften
CAS-Nummer |
34675-74-6 |
|---|---|
Molekularformel |
C10H14N2O4 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
oxalic acid;1-phenylethylhydrazine |
InChI |
InChI=1S/C8H12N2.C2H2O4/c1-7(10-9)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,10H,9H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZJHCOEKEFDUTPX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
34675-74-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
65-64-5 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(alpha-methylbenzyl)hydrazine Actomol mebanazine mebanazine monohydrochloride, (R)-isomer mebanazine monooxalate mebanazine monooxalate, (S)-isomer mebanazine monosulfate mebanazine oxalate mebanazine oxalate, (+-)-isomer mebanazine sulfate mebanazine, (+-)-isomer mebanazine, (R)-isomer mebanazine, (S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















